molecular formula C10H16O B067121 Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI) CAS No. 186366-28-9

Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)

Cat. No. B067121
M. Wt: 152.23 g/mol
InChI Key: OOCLVMCVOWKECB-CFCGPWAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI) is a chemical compound that belongs to the bicyclic terpenoid family. It is a colorless to pale yellow liquid with a strong odor, and its chemical formula is C10H16O. This compound has been widely studied in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI))-[partial]-(9CI) is not fully understood. However, it is believed to act by inhibiting the growth and replication of microorganisms such as bacteria, fungi, and viruses.

Biochemical And Physiological Effects

Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI))-[partial]-(9CI) has been found to have several biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells against oxidative stress. This compound has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI))-[partial]-(9CI) in lab experiments is its wide range of potential applications. This compound can be used in various fields, including microbiology, biochemistry, and pharmacology. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound in the laboratory.

Future Directions

There are several future directions for research on Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI))-[partial]-(9CI). One direction is to further investigate its potential use as a natural antimicrobial agent in the food and cosmetic industries. Another direction is to study its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI))-[partial]-(9CI) can be achieved through several methods. One of the most common methods is the oxidation of the corresponding alcohol using a suitable oxidizing agent. Another method involves the reaction of 2-methyl-1,3-cyclohexadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst. The yield of this compound can vary depending on the synthesis method used.

Scientific Research Applications

Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI))-[partial]-(9CI) has been extensively studied in the scientific community due to its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. This compound has also been studied for its potential use as a flavoring agent and fragrance in the food and cosmetic industries.

properties

CAS RN

186366-28-9

Product Name

Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,5R)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h6-9H,3-5H2,1-2H3/t7?,8-,9-/m1/s1

InChI Key

OOCLVMCVOWKECB-CFCGPWAMSA-N

Isomeric SMILES

CC1([C@@H]2CCC([C@H]1C2)C=O)C

SMILES

CC1(C2CCC(C1C2)C=O)C

Canonical SMILES

CC1(C2CCC(C1C2)C=O)C

synonyms

Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]- (9CI)

Origin of Product

United States

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